Pseudomonine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pseudomonine belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fishes. This makes this compound a potential biomarker for the consumption of this food product.

科学的研究の応用

Biocontrol Agent

Pseudomonine is primarily recognized for its effectiveness as a biocontrol agent against various phytopathogens. The compound is produced by Pseudomonas fluorescens and contributes to the suppression of soil-borne diseases through several mechanisms:

- Production of Antimicrobial Compounds : this compound acts alongside other metabolites such as siderophores and hydrogen cyanide to inhibit the growth of pathogens like Fusarium and Botrytis species .

- Induction of Plant Resistance : It enhances the plant's immune response, making them more resilient to infections .

Case Study: Pseudomonas fluorescens WCS374

A notable study demonstrated that Pseudomonas fluorescens WCS374 utilizes this compound to effectively control root rot diseases in various crops. The strain showed significant antagonistic activity against pathogens, leading to improved plant health and yield .

Plant Growth Promotion

This compound plays a vital role in promoting plant growth through various direct and indirect mechanisms:

- Nutrient Solubilization : The compound aids in the solubilization of essential nutrients like phosphorus, enhancing their availability to plants .

- Hormonal Regulation : Certain Pseudomonas strains produce plant hormones such as auxins and gibberellins, which stimulate root development and overall plant growth .

Table 1: Mechanisms of Plant Growth Promotion by this compound

| Mechanism | Description | Example Pathogen Inhibited |

|---|---|---|

| Antimicrobial Activity | Inhibits phytopathogens through metabolic products | Botrytis cinerea |

| Nutrient Solubilization | Enhances nutrient availability | Fusarium oxysporum |

| Hormonal Production | Stimulates root growth | Various soil-borne pathogens |

Therapeutic Potential

Recent studies have begun exploring the therapeutic applications of this compound in combating antibiotic-resistant bacteria. The compound demonstrates potential in:

- Antibacterial Activity : Research indicates that modifications to existing antibiotics using principles derived from this compound can enhance their effectiveness against resistant strains like Pseudomonas aeruginosa. For instance, a derivative of fusidic acid was engineered to penetrate the bacterial membrane more effectively, resulting in a significant increase in antibacterial activity .

Case Study: Modification of Fusidic Acid

In a groundbreaking study, researchers modified fusidic acid by incorporating features identified through machine learning analysis of compounds that penetrate Pseudomonas aeruginosa. This resulted in a 64-fold improvement in its antibacterial activity against this notoriously difficult pathogen .

Environmental Applications

Beyond agriculture and medicine, this compound has implications in environmental sustainability:

- Bioremediation : Certain Pseudomonas species can utilize this compound for degrading pollutants in contaminated soils, thereby contributing to environmental cleanup efforts .

- Soil Health Improvement : By enhancing microbial diversity and activity in soils, this compound contributes to healthier ecosystems that support sustainable agricultural practices .

特性

CAS番号 |

172923-94-3 |

|---|---|

分子式 |

C16H18N4O4 |

分子量 |

330.34 g/mol |

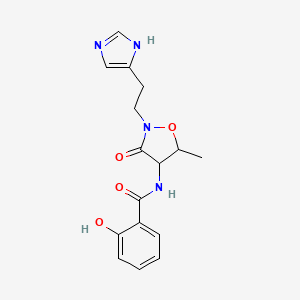

IUPAC名 |

2-hydroxy-N-[2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide |

InChI |

InChI=1S/C16H18N4O4/c1-10-14(19-15(22)12-4-2-3-5-13(12)21)16(23)20(24-10)7-6-11-8-17-9-18-11/h2-5,8-10,14,21H,6-7H2,1H3,(H,17,18)(H,19,22) |

InChIキー |

XYEWTJQWOJBDBL-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O |

正規SMILES |

CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=CC=CC=C3O |

Key on ui other cas no. |

172923-94-3 |

同義語 |

pseudomonine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。